4-(4-溴苯基)嘧啶-2-硫醇

描述

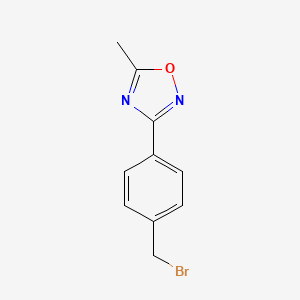

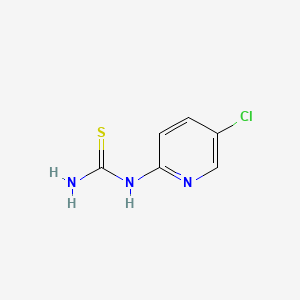

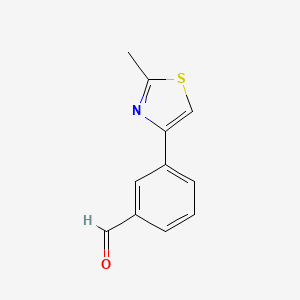

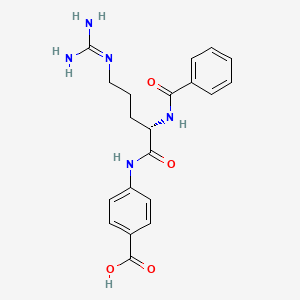

“4-(4-Bromophenyl)pyrimidine-2-thiol” is a chemical compound with the molecular formula C10H7BrN2S and a molecular weight of 267.15 . It is an orange-red crystalline powder and is often used in research and development .

Synthesis Analysis

The synthesis of thioxopyrimidines, such as “4-(4-Bromophenyl)pyrimidine-2-thiol”, is often based on [3+3], [4+2], [5+1] cyclization processes . A new series of 4(4’-bromophenyl)-6-substituted aryl-1-acetyl pyrimidine-2-thiol derivatives were synthesized by heating chalcones with thiourea, in the presence of ethanolic potassium hydroxide, followed by treatment with acetyl chloride .

Molecular Structure Analysis

The IUPAC name for “4-(4-Bromophenyl)pyrimidine-2-thiol” is 4-(4-bromophenyl)-2-pyrimidinyl hydrosulfide . The InChI code for this compound is 1S/C10H7BrN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) .

Physical And Chemical Properties Analysis

“4-(4-Bromophenyl)pyrimidine-2-thiol” is an orange-red crystalline powder . It has a molecular weight of 267.15 and a melting point of 206-212°C . It should be stored at 0-8°C .

科学研究应用

Antimicrobial Evaluation

- Application Summary: This compound is used in the synthesis of pyrimidin-2-ol/thiol/amine derivatives, which have been evaluated for their in vitro antimicrobial activity .

- Methods of Application: The synthesized pyrimidine derivatives were confirmed by IR, 1H/13C-NMR, Mass spectral studies and evaluated for their in vitro antimicrobial potential against various bacterial strains and fungal strain .

- Results: The synthesized derivatives exhibited good antimicrobial activity. Compounds 2, 5, 10, 11, and 12 were found to be more active than the standard drugs against used bacterial and fungal strains .

Neuroprotective and Anti-neuroinflammatory Agents

- Application Summary: Triazole-pyrimidine hybrids, which include “4-(4-Bromophenyl)pyrimidine-2-thiol”, have been evaluated for their potential as neuroprotective and anti-neuroinflammatory agents .

- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Six compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Antimicrobial and Antiproliferative Agents

- Application Summary: N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which include “4-(4-Bromophenyl)pyrimidine-2-thiol”, have been synthesized to study their pharmacological activities as prospective antimicrobial and antiproliferative agents .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: Compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Antimicrobial and Anthelmintic Agents

- Application Summary: A new series of 4 (4’-bromophenyl)-6-substituted aryl-1-acetyl pyrimidine-2-thiol derivatives were synthesized for their antimicrobial and anthelmintic activities .

- Methods of Application: The derivatives were synthesized by heating chalcones with thiourea, in the presence of ethanolic potassium hydroxide, followed by treatment with acetyl chloride .

- Results: The results of this application are not available in the source .

Antimicrobial Agents

- Application Summary: This compound is used in the synthesis of pyrimidin-2-ol/thiol/amine analogues, which have been evaluated for their in vitro antimicrobial activity .

- Methods of Application: The synthesized pyrimidine derivatives were confirmed by IR, 1H/13C-NMR, Mass spectral studies and evaluated for their in vitro antimicrobial potential against various bacterial strains and fungal strain .

- Results: The synthesized derivatives exhibited good antimicrobial activity. Compounds 2, 5, 10, 11, and 12 were found to be more active than the standard drugs against used bacterial and fungal strains .

Antimicrobial and Antiproliferative Agents

- Application Summary: N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which include “4-(4-Bromophenyl)pyrimidine-2-thiol”, have been synthesized to study their pharmacological activities as prospective antimicrobial and antiproliferative agents .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: Compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

未来方向

While the specific future directions for “4-(4-Bromophenyl)pyrimidine-2-thiol” are not explicitly mentioned in the search results, it’s worth noting that there is ongoing research into the development of new pyrimidines as anti-inflammatory agents . This suggests that “4-(4-Bromophenyl)pyrimidine-2-thiol” and similar compounds may have potential applications in the development of new anti-inflammatory drugs.

属性

IUPAC Name |

6-(4-bromophenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHVNHFKKQMINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC(=S)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426902 | |

| Record name | 4-(4-bromophenyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)pyrimidine-2-thiol | |

CAS RN |

832741-25-0 | |

| Record name | 4-(4-bromophenyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-BROMOPHENYL)-2-PYRIMIDINETHIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)